9-(4-Hydroxybutyl)guanine

Description

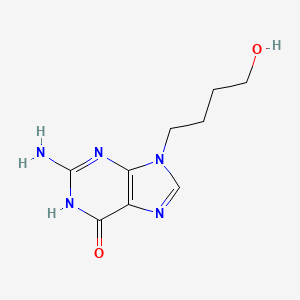

9-(4-Hydroxybutyl)guanine is an acyclic guanosine analog initially developed as an antiviral agent targeting herpes simplex virus (HSV) types 1 and 2. Structurally, it replaces the ribose sugar of guanosine with a 4-hydroxybutyl side chain (Figure 1). Its mechanism of action relies on phosphorylation by viral thymidine kinase (TK), a critical step for activation, followed by incorporation into viral DNA to terminate replication .

Properties

IUPAC Name |

2-amino-9-(4-hydroxybutyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)11-5-14(7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQJDXCYEPGOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177750 | |

| Record name | 9-(4-Hydroxybutyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23169-37-1 | |

| Record name | 9-(4-Hydroxybutyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-Hydroxybutyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Hydroxybutyl)guanine typically involves the reaction of guanine with 4-chlorobutanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorobutanol replaces the hydrogen atom on the nitrogen of the guanine molecule. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 9-(4-Hydroxybutyl)guanine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized guanine derivatives .

Scientific Research Applications

Antiviral Activity

Anti-Herpes Simplex Virus Activity

9-(4-Hydroxybutyl)guanine has demonstrated significant antiviral activity against herpes simplex virus types 1 and 2. In vitro studies indicate that this compound inhibits viral replication with an effective concentration range of 2-14 µM. The mechanism of action involves competitive inhibition of the viral thymidine kinase, which is essential for the phosphorylation of nucleosides necessary for viral DNA synthesis .

- Mechanism of Action :

In Vivo Efficacy

Despite its promising in vitro results, the efficacy of this compound in vivo has shown mixed results. For instance, while it exhibited low cellular toxicity, its therapeutic effects on cutaneous HSV-1 infections in guinea pigs and systemic HSV-2 infections in mice were minimal . The compound's short half-life and high clearance rate may contribute to its limited effectiveness when administered systemically .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals challenges related to its absorption and metabolism. Studies indicate that the compound has a rapid clearance from plasma, which significantly affects its therapeutic potential when administered orally or intraperitoneally .

- Absorption Characteristics :

Potential for Prodrug Development

Research has indicated that derivatives of this compound could serve as prodrugs to improve bioavailability. For example, modifications such as creating esters or salts have been investigated to enhance absorption characteristics without compromising antiviral activity .

Case Studies and Comparative Research

Several comparative studies have been conducted to evaluate the effectiveness of this compound against other antiviral agents. These studies often focus on the compound's performance relative to other guanosine analogs or traditional antiviral therapies.

- Case Study Insights :

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | Guanosine analog with a hydroxybutyl side chain |

| Antiviral Spectrum | Effective against HSV-1 and HSV-2 |

| Inhibition Mechanism | Competitive inhibition of viral thymidine kinase |

| In Vitro Efficacy | IC50 values between 2-14 µM for HSV strains |

| In Vivo Limitations | Short half-life; limited therapeutic effects in systemic infections |

| Prodrug Potential | Modifications may enhance bioavailability |

Mechanism of Action

The antiviral activity of 9-(4-Hydroxybutyl)guanine is primarily due to its ability to inhibit viral DNA synthesis. The compound is phosphorylated by viral thymidine kinase to form its active triphosphate form. This active form competes with natural nucleotides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication . The molecular targets include viral DNA polymerase and thymidine kinase, which are essential for viral DNA synthesis .

Comparison with Similar Compounds

Key Properties :

- Antiviral Spectrum : Demonstrates selective inhibition against HSV-1 and HSV-2 in vitro, with activity dependent on viral TK expression .

- Pharmacokinetic Challenges : Exhibits a short plasma half-life (0.5–1.2 hours) and high systemic clearance (>200 mL/min/kg in mice), limiting in vivo efficacy despite potent in vitro activity .

- Metabolism : Rapidly metabolized in plasma, with minimal accumulation in tissues such as the skin .

Comparison with Similar Compounds

Structural Analogs: 9-(3,4-Dihydroxybutyl)guanine Enantiomers

The (R)- and (S)-enantiomers of 9-(3,4-dihydroxybutyl)guanine provide insights into stereochemical impacts on antiviral activity and pharmacokinetics.

| Parameter | 9-(4-Hydroxybutyl)guanine | (R)-9-(3,4-Dihydroxybutyl)guanine | (S)-9-(3,4-Dihydroxybutyl)guanine |

|---|---|---|---|

| In vitro EC₅₀ (HSV-1) | 0.5–1.2 μM | 0.7–1.5 μM | 5.8–12.4 μM |

| In vivo Efficacy (Mouse) | Ineffective | Effective (ED₅₀: 25 mg/kg) | Ineffective |

| Plasma Half-Life | 0.5–1.2 hours | 2.5–3.8 hours | 1.8–2.2 hours |

| Clearance | >200 mL/min/kg | 90–120 mL/min/kg | 130–150 mL/min/kg |

Key Findings :

- The (R)-enantiomer retains potent in vitro activity comparable to this compound but achieves therapeutic efficacy in vivo due to superior pharmacokinetics (longer half-life, lower clearance) .

- The (S)-enantiomer shows reduced antiviral activity, attributed to steric hindrance in TK binding .

- Both this compound and the (R)-enantiomer exhibit similar skin penetration rates in guinea pig models, but thymidine levels in skin tissues antagonize this compound’s antiviral effect .

Triazole-Containing Derivatives

Synthetic modifications, such as 1,2,3-triazole appendages, aim to enhance bioavailability and activity:

- Triazolocarbo-acyclonucleosides : Derivatives like 1,4-disubstituted triazoles linked to this compound’s backbone show improved solubility and moderate antiviral activity (EC₅₀: 2–8 μM against HSV-1) .

- Bis-Triazole Analogs : Dual triazole moieties further increase DNA binding affinity but introduce cytotoxicity (CC₅₀: 50–100 μM in Vero cells) .

N2-Phenylguanine Derivatives

9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG) represents a mechanistic divergence:

Broader Acyclic Guanosine Analogs

- DHPG (9-(1,3-Dihydroxy-2-propoxymethyl)guanine) : A structurally related compound with broader activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV) (EC₅₀: 0.1–0.5 μM). Its 1,3-dihydroxypropoxy side chain enhances cellular uptake but increases renal toxicity .

Critical Analysis of Pharmacokinetic and Efficacy Discrepancies

While this compound demonstrates in vitro potency, its rapid clearance and metabolic instability limit clinical utility. In contrast:

- The (R)-9-(3,4-dihydroxybutyl)guanine enantiomer balances potency and pharmacokinetics, achieving therapeutic plasma concentrations.

- HBPG’s TK inhibition mechanism bypasses dependence on viral replication phases, making it effective in latency models.

Biological Activity

9-(4-Hydroxybutyl)guanine (HBG) is a synthetic derivative of guanine, notable for its enhanced solubility and biological activity compared to natural guanine. This compound has garnered attention primarily for its antiviral properties, particularly as an inhibitor of viral thymidine kinases, which play a critical role in viral replication. This article provides a comprehensive overview of the biological activity of HBG, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 270.31 g/mol

- Structure : The addition of a 4-hydroxybutyl group at the nitrogen position enhances its solubility and bioactivity.

HBG functions primarily as a viral thymidine kinase-dependent inhibitor. This means that it requires the presence of the viral enzyme thymidine kinase to exert its antiviral effects. The mechanism is particularly relevant in treating infections caused by herpes viruses, including:

- Herpes Simplex Virus Type 1 (HSV-1)

- Herpes Simplex Virus Type 2 (HSV-2)

Studies have demonstrated that HBG can effectively inhibit the replication of these viruses, making it a candidate for further development in antiviral therapies .

Antiviral Properties

HBG exhibits significant antiviral activity against herpes simplex viruses. In various studies, it has shown comparable efficacy to established antiviral agents such as acyclovir (ACV). Notably:

- In animal models, HBG was as effective as ACV when administered topically for HSV-1 infections.

- Systemic administration of HBG demonstrated superior efficacy compared to ACV in certain models of HSV infection, indicating its potential as a more potent therapeutic agent .

Comparative Efficacy Table

Case Studies and Research Findings

- In Vivo Studies :

- Pharmacokinetic Properties :

- Cell Culture Studies :

Summary of Biological Activity

The biological activity of this compound is characterized by:

- Antiviral Mechanism : Primarily through inhibition of viral thymidine kinase.

- Efficacy : Comparable or superior to existing antiviral agents like acyclovir in certain models.

- Research Gaps : While promising, further studies are needed to explore its full potential and optimize formulations for better bioavailability.

Future Directions

Given the current findings, future research should focus on:

- Formulation Development : Enhancing the bioavailability and therapeutic efficacy through novel delivery systems.

- Broader Spectrum Testing : Investigating the effectiveness of HBG against other viral pathogens.

- Clinical Trials : Conducting clinical trials to establish safety profiles and therapeutic dosages.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(4-Hydroxybutyl)guanine (HBG), and how do they compare in yield and purity?

- Methodology : HBG is synthesized via nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry). A key route involves deprotection of intermediates like N2-acetyl-9-(4-acetoxybutyl)guanine using NaOH, achieving >90% yield . Alternative methods use penciclovir derivatives as precursors, with fluorinated analogs (e.g., FHBG) synthesized for radiolabeling applications .

- Critical Factors : Reaction solvent (e.g., MeOH vs. DMSO), temperature, and purification steps (e.g., catalytic hydrogenolysis) significantly impact purity. For example, microwave-assisted radiosynthesis improves reproducibility of [¹⁸F]FHBG by reducing reaction time and side products .

Q. How does HBG function as a substrate for HSV-1 thymidine kinase (TK), and what implications does this have for antiviral studies?

- Mechanism : HBG is monophosphorylated by HSV-1 TK, inhibiting viral DNA polymerase. Its activity against HSV-1/2 is slightly lower than acyclovir but retains specificity due to altered cellular transport mechanisms .

- Experimental Design : In vitro assays measure IC₅₀ values using TK-transfected cells, while in vivo models (e.g., mouse HSV encephalitis) evaluate suppression of viral replication. Co-administration with other antivirals (e.g., ganciclovir) can enhance efficacy .

Q. What methods are used to detect HBG and its metabolites in biological samples?

- Analytical Techniques :

- DNA Adduct Detection : HPLC-ESI/MS/MS identifies O⁶-(4-hydroxybutyl)guanine in rat urothelial DNA after exposure to N-nitrosobutyl(4-hydroxybutyl)amine, a bladder carcinogen .

- Radiolabeled Tracing : [¹⁸F]FHBG enables PET imaging of HSV-1 TK reporter gene expression in tumors, with purification via semi-preparative HPLC .

Advanced Research Questions

Q. How can synthesis of HBG derivatives be optimized for targeted applications, such as gene imaging or combination therapies?

- Strategies :

- Click Chemistry : 1,4-disubstituted triazolocarbo-acyclonucleosides improve solubility and bioavailability. For example, bis-triazole derivatives show enhanced cellular uptake in TK-expressing cancer cells .

- Radiosynthesis : Custom microwave chambers reduce [¹⁸F]FHBG synthesis time to <60 minutes while maintaining radiochemical purity >95% .

Q. What experimental approaches resolve contradictions in reported antiviral efficacy of HBG across different models?

- Data Analysis : Discrepancies arise from variations in TK expression levels, cellular transport efficiency, and assay conditions. For example:

- In murine HSV-1 encephalitis models, HBG reduces viral load by 80% at 50 mg/kg, but lower efficacy in primate ocular keratitis models suggests species-specific TK affinity .

- Co-administration with phenylguanine derivatives (e.g., HBPG) enhances potency by blocking competing nucleotide pathways .

- Recommendations : Standardize TK activity assays (e.g., using luciferase reporter systems) and validate across multiple cell lines (e.g., Vero vs. HEK293-TK).

Q. How does HBG’s role in carcinogenesis studies inform its safety profile in therapeutic applications?

- Toxicology Insights : HBG adducts (e.g., O⁶-(4-hydroxybutyl)guanine) are biomarkers of DNA damage induced by nitrosamines. In rat models, these adducts correlate with bladder tumorigenesis but are absent in hepatic DNA, suggesting tissue-specific repair mechanisms .

- Mitigation Strategies : Preclinical studies should include adduct quantification via mass spectrometry and evaluate repair enzyme activity (e.g., O⁶-alkylguanine-DNA alkyltransferase).

Methodological Guidelines

- Synthesis Optimization : Prioritize microwave-assisted or flow chemistry for reproducible, high-yield HBG derivatives .

- Antiviral Assays : Use isogenic TK⁺/TK⁻ cell pairs to isolate HBG’s mechanism from off-target effects .

- Imaging Applications : Validate [¹⁸F]FHBG specificity in xenograft models with baseline scans pre-/post-TK inhibitor administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.